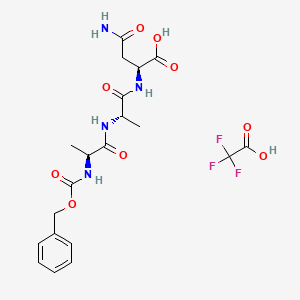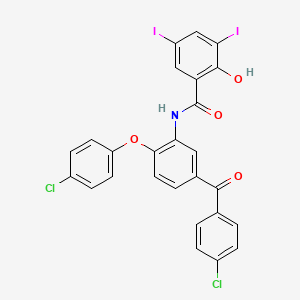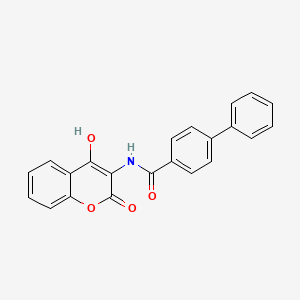![molecular formula C56H103N17O16 B15140598 [Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for phosphorylation by protein kinase C (PKC) . This compound is used to measure the activity of protein kinase C, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. High-performance liquid chromatography (HPLC) is used for purification, ensuring the final product’s high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase C . This reaction is crucial for studying the activity of protein kinase C in various biological contexts.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as the phosphate donor and protein kinase C as the enzyme. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of [Ala9,10, Lys11,12] Glycogen Synthase (1-12), which can be analyzed to determine the activity of protein kinase C .
Wissenschaftliche Forschungsanwendungen
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) has several scientific research applications:
Chemistry: Used as a model substrate to study phosphorylation reactions and enzyme kinetics.
Biology: Helps in understanding the role of protein kinase C in cellular signaling pathways.
Medicine: Assists in the development of therapeutic agents targeting protein kinase C-related pathways.
Industry: Utilized in the production of diagnostic kits for measuring protein kinase C activity.
Wirkmechanismus
The mechanism of action of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves its phosphorylation by protein kinase C. The peptide binds to the active site of the enzyme, where ATP transfers a phosphate group to specific serine or threonine residues on the peptide. This phosphorylation event can be measured to assess the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Ala113] Myelin Basic Protein (104-118): Another substrate for protein kinase C, used in similar assays.
Bisindolylmaleimide II: A protein kinase C inhibitor used in research to study the enzyme’s inhibition.
Uniqueness
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is unique due to its specific sequence, which makes it a selective substrate for protein kinase C. This selectivity allows for precise measurement of the enzyme’s activity, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C56H103N17O16 |
|---|---|
Molekulargewicht |
1270.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
AATOURFPKKEISN-NHKXYLNPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


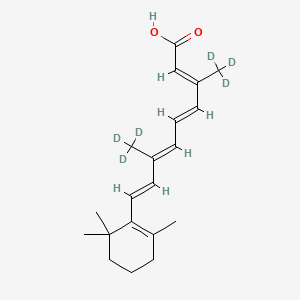

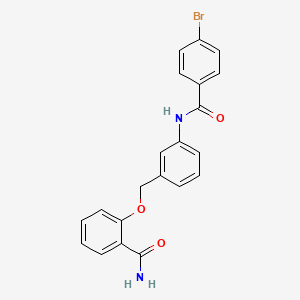
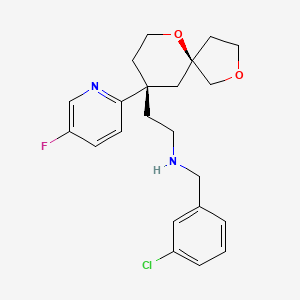
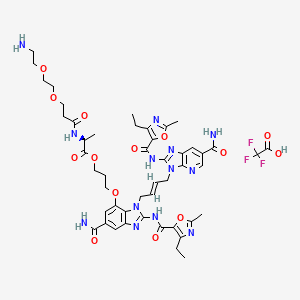
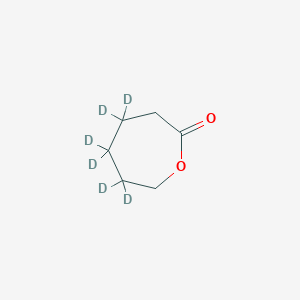
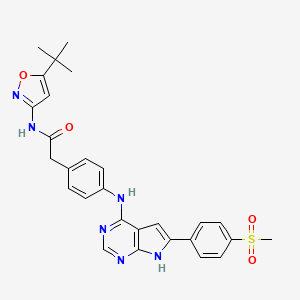
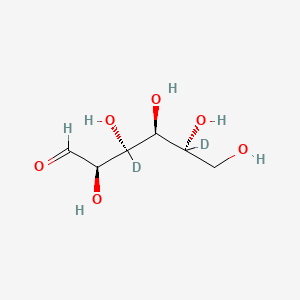

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

